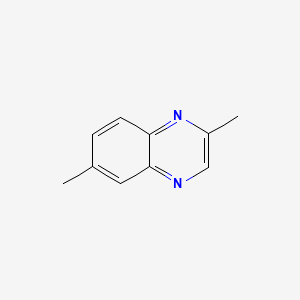

Quinoxaline, 2,6-dimethyl-

Description

BenchChem offers high-quality Quinoxaline, 2,6-dimethyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Quinoxaline, 2,6-dimethyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,6-dimethylquinoxaline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2/c1-7-3-4-9-10(5-7)11-6-8(2)12-9/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOQSYPXEUMFRPU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NC=C(N=C2C=C1)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20209654 | |

| Record name | Quinoxaline, 2,6-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20209654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60814-29-1 | |

| Record name | Quinoxaline, 2,6-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060814291 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quinoxaline, 2,6-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20209654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational Research Perspectives on Quinoxaline, 2,6 Dimethyl

Historical Trajectories and Evolution of Quinoxaline (B1680401) Research Paradigms

Quinoxaline, a heterocyclic compound composed of a fused benzene (B151609) and pyrazine (B50134) ring, and its derivatives have been a subject of significant scientific interest for over a century. researchgate.net The initial synthesis of a quinoxaline derivative was reported in 1884 by Korner and Hinsberg, which involved the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. encyclopedia.pub This foundational reaction has remained a cornerstone of quinoxaline synthesis, although numerous modifications and novel methods have since been developed. mtieat.org

Early research primarily focused on the fundamental synthesis and characterization of various quinoxaline derivatives. researchgate.net However, the discovery of the biological activities of naturally occurring quinoxaline-containing antibiotics like echinomycin, levomycin, and actinomycin (B1170597) spurred a new era of research. ipp.pt These compounds demonstrated the potential of the quinoxaline scaffold in medicinal chemistry, particularly for their ability to inhibit the growth of Gram-positive bacteria and activity against certain tumors. ipp.ptresearchgate.net

The evolution of quinoxaline research has been marked by a shift from traditional synthetic methods, which often resulted in low to moderate yields, to more advanced and efficient techniques. mtieat.org The advent of organometallic chemistry and the use of transition metal catalysts have significantly improved the synthesis of quinoxaline heterocycles. mtieat.org Modern methods, including microwave-assisted synthesis and green chemistry approaches, have further streamlined the production of these compounds. encyclopedia.pubwisdomlib.org

The research focus has also broadened beyond medicinal applications. Quinoxaline derivatives are now investigated for their utility in various technological fields. researchgate.net Their unique electronic properties make them suitable for use in organic light-emitting diodes (OLEDs), polymers, fluorescent materials, and as dyes in solar cells. researchgate.netbenthamdirect.comresearchgate.net This expansion into materials science highlights the versatility and continuing relevance of the quinoxaline scaffold in contemporary chemical research. researchgate.net

Foundational Principles of Quinoxaline Scaffolds in Advanced Chemical Systems

The quinoxaline scaffold, consisting of a fused benzene and pyrazine ring, serves as a fundamental building block in a multitude of advanced chemical systems due to its inherent structural and electronic properties. wisdomlib.orgresearchgate.net This planar, aromatic heterocycle is a weak base and can be readily functionalized, allowing for the tuning of its physicochemical characteristics for specific applications. researchgate.netmdpi.com

Key structural and electronic features:

Aromaticity and Planarity: The fused ring system imparts significant aromatic character and a rigid, planar core. researchgate.net This planarity facilitates interactions with biological targets such as enzymes and receptors. researchgate.net

Electron-Withdrawing Nature: The presence of two nitrogen atoms in the pyrazine ring makes the quinoxaline nucleus electron-deficient. This high electron affinity is a key characteristic that influences its reactivity and applications. researchgate.net

Functionalization: The quinoxaline ring can be substituted at various positions, enabling the modulation of properties like solubility, lipophilicity, and binding affinity. researchgate.net This versatility allows for the creation of a vast library of derivatives with tailored functions. nih.gov

The applications of quinoxaline scaffolds are diverse, spanning from medicinal chemistry to materials science. In the pharmaceutical realm, they are recognized as "privileged scaffolds" due to their prevalence in bioactive compounds. mtieat.org They are considered bioisosteres of other heterocyclic cores like quinoline (B57606) and quinazoline. mtieat.org The diverse biological activities exhibited by quinoxaline derivatives include antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory effects. wisdomlib.orgmdpi.com

In the field of materials science, the aromatic and heterocyclic nature of quinoxalines makes them valuable components for the development of novel materials. ontosight.ai Their thermal stability and low band gap are particularly advantageous for applications in optical and electronic devices. benthamdirect.com They are utilized in the creation of organic semiconductors, fluorescent dyes, and electroluminescent materials. benthamdirect.comontosight.ai The ability to functionalize the quinoxaline core with both electron-donating and electron-withdrawing groups allows for the fine-tuning of their optical and electronic properties. researchgate.net

The synthesis of quinoxaline scaffolds has traditionally been achieved through the condensation of o-phenylenediamines with 1,2-dicarbonyl compounds. wisdomlib.org However, modern synthetic strategies have expanded to include metal-catalyzed cyclizations, microwave-assisted reactions, and other green chemistry approaches, providing more efficient and versatile routes to these important heterocyclic systems. encyclopedia.pubwisdomlib.org

Contemporary Significance of Quinoxaline, 2,6-Dimethyl- in Chemical Science

Quinoxaline, 2,6-dimethyl- is a specific derivative of the quinoxaline family, characterized by the presence of methyl groups at the 2 and 6 positions of the quinoxaline ring. ontosight.ai This substitution pattern imparts distinct properties compared to the parent quinoxaline molecule and other derivatives.

Physicochemical Properties:

The molecular formula of 2,6-dimethylquinoxaline is C₁₀H₁₀N₂. nih.gov The addition of the two methyl groups influences the molecule's electronic and steric properties, which in turn affects its reactivity and potential applications. ontosight.ai

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀N₂ | nih.gov |

| Molecular Weight | 158.20 g/mol | nih.gov |

| Melting Point | 73.0–74.1 °C | acs.orgnih.gov |

Synthesis:

The synthesis of 2,6-dimethylquinoxaline can be achieved through various methods, a common one being the condensation of 4-methyl-1,2-phenylenediamine with pyruvaldehyde. Another reported method involves the oxidation of 2,6-dimethyl-1,2,3,4-tetrahydroquinoxaline using vanadium pentoxide (V₂O₅) and silica (B1680970) gel in toluene, yielding the product as a red solid. acs.orgnih.gov

Research Interest and Applications:

While much of the research on quinoxalines focuses on the broader class of derivatives, 2,6-dimethylquinoxaline serves as a valuable compound for fundamental studies and as a precursor for more complex molecules. The presence of the methyl groups can influence the molecule's biological activity and its properties in materials science applications. ontosight.ai

Research into quinoxaline derivatives, including those based on the 2,6-dimethyl- scaffold, is ongoing and explores their potential in various fields:

Medicinal Chemistry: Quinoxaline derivatives are investigated for a wide range of pharmacological activities, including antibacterial, antiviral, and anticancer properties. ontosight.ai

Materials Science: The aromatic and heterocyclic nature of quinoxalines makes them suitable for the development of new materials such as organic semiconductors and fluorescent dyes. ontosight.ai

Agrochemicals: Some quinoxaline derivatives have found use as herbicides or fungicides. ontosight.ai

The study of specific isomers like 2,6-dimethylquinoxaline is crucial for understanding structure-activity relationships within the broader quinoxaline class. For instance, research has been conducted on the crystal structure of related compounds like 1,3-bis(2,3-dimethylquinoxalin-6-yl)benzene, providing insights into the spatial arrangement and intermolecular interactions of these molecules. nih.gov Furthermore, spectroscopic studies, such as ¹³C Nuclear Magnetic Resonance, of methyl-substituted quinoxalines help in the detailed characterization and understanding of their electronic structure. psu.edu

Methodologies for the Synthesis of Quinoxaline, 2,6 Dimethyl and Its Advanced Derivatives

Classical and Contemporary Condensation Strategies

The most established and widely utilized method for synthesizing quinoxalines is the condensation reaction between an ortho-phenylenediamine and a 1,2-dicarbonyl compound. encyclopedia.pubijrar.org This approach has been refined over the years to improve yields, reduce reaction times, and employ milder conditions.

Condensation of Ortho-Phenylenediamine Derivatives with Dicarbonyl Compounds

The foundational method for the synthesis of 2,6-dimethylquinoxaline involves the cyclocondensation of 4-methyl-1,2-phenylenediamine with a suitable 1,2-dicarbonyl compound, such as 2,3-butanedione (B143835) (diacetyl). This reaction is typically carried out in a suitable solvent, often under acidic or thermal conditions, to facilitate the dehydration and subsequent ring closure. encyclopedia.pubstudy.com While effective, traditional methods often require high temperatures and long reaction times. encyclopedia.pub

Modern iterations of this classical approach have focused on the use of various catalysts to enhance reaction efficiency. A broad range of reagents and catalytic systems have been successfully employed, including acetic acid, iodine, copper sulfate (B86663) pentahydrate, and various Lewis acids. mdpi.comyoutube.com The choice of catalyst and reaction conditions can significantly influence the yield and purity of the resulting quinoxaline (B1680401) derivative.

Mechanistic Elucidation of Condensation Pathways

The generally accepted mechanism for the acid-catalyzed condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound proceeds through a series of well-defined steps. The reaction is initiated by the protonation of one of the carbonyl groups of the dicarbonyl compound, which increases its electrophilicity. youtube.com This is followed by a nucleophilic attack from one of the amino groups of the ortho-phenylenediamine to form a hemiaminal intermediate.

Subsequent dehydration of the hemiaminal leads to the formation of an imine. An intramolecular cyclization then occurs, where the second amino group attacks the remaining carbonyl carbon. The final step involves another dehydration to yield the stable, aromatic quinoxaline ring system. youtube.comchim.it This pathway highlights the importance of the catalyst in activating the dicarbonyl compound and facilitating the dehydration steps.

Green Chemistry Innovations in Quinoxaline Synthesis

In recent years, there has been a significant shift towards the development of more environmentally benign and sustainable methods for chemical synthesis. This has led to numerous innovations in the synthesis of quinoxalines, focusing on the use of recyclable catalysts, greener solvents, and more energy-efficient processes. encyclopedia.pubsemanticscholar.org

Catalytic Approaches with Sustainable Reagents and Media

The development of novel catalytic systems is at the forefront of green quinoxaline synthesis. These catalysts aim to reduce waste, minimize the use of hazardous materials, and allow for easy recovery and reuse.

Heterogeneous catalysts offer significant advantages in terms of separation and reusability. Several solid acid catalysts have proven to be highly effective for quinoxaline synthesis.

Bentonite (B74815) Clay K-10: This naturally occurring clay is an inexpensive, non-toxic, and efficient catalyst for the synthesis of quinoxalines at room temperature. mdpi.comgoogle.com It provides a solid support for the reaction, often leading to high yields in short reaction times. mdpi.com

Phosphate-Based Systems: Mineral fertilizers such as monoammonium phosphate (B84403) (MAP), diammonium phosphate (DAP), and triple superphosphate (B1263860) (TSP) have been successfully employed as heterogeneous catalysts. These catalysts are readily available, inexpensive, and can be easily separated from the reaction mixture and reused multiple times without a significant loss of activity. researchgate.net

Cellulose (B213188) Sulfuric Acid: As a biodegradable and recyclable solid acid catalyst, cellulose sulfuric acid presents an environmentally friendly option for quinoxaline synthesis. chim.it This catalyst can be prepared from cellulose, a renewable resource, and has shown high catalytic activity under solvent-free conditions. chim.it

TiO2-Pr-SO3H: Nanocrystalline titania-based sulfonic acid is a highly efficient and reusable solid acid catalyst. Its use allows for the synthesis of quinoxalines under mild conditions with short reaction times and excellent yields. The catalyst can be recovered and reused, making it a sustainable choice.

Interactive Table: Comparison of Recyclable Heterogeneous Catalysts in Quinoxaline Synthesis

| Catalyst | Key Advantages | Typical Reaction Conditions | Reusability |

| Bentonite Clay K-10 | Inexpensive, non-toxic, efficient at room temperature. mdpi.comgoogle.com | Room temperature, ethanol (B145695). google.com | Yes. mdpi.com |

| Phosphate-Based Systems (MAP, DAP, TSP) | Readily available, low cost, high catalytic activity. researchgate.net | Room temperature, ethanol. researchgate.net | Retains activity for up to six cycles. researchgate.net |

| Cellulose Sulfuric Acid | Biodegradable, renewable source, effective under solvent-free conditions. chim.it | Room temperature, solvent-free. | Can be reused multiple times. chim.it |

| TiO2-Pr-SO3H | High efficiency, mild conditions, short reaction times. | Room temperature. | Yes. |

Metal-based catalysts have also been instrumental in developing efficient and green synthetic routes to quinoxalines.

Cerium(IV) Ammonium (B1175870) Nitrate (CAN): CAN is an inexpensive and readily available catalyst that efficiently promotes the condensation of 1,2-diamines and 1,2-dicarbonyl compounds. A key advantage of using CAN is the ability to perform the reaction in water, a green solvent, at room temperature, often resulting in excellent yields.

Iron-Mediated Processes: Iron catalysts are attractive due to the low cost and low toxicity of iron. Iron complexes, such as the Knölker complex, have been used to catalyze the one-pot synthesis of quinoxalines from 2-nitroanilines and vicinal diols. This process involves an iron-catalyzed transfer hydrogenation and condensation, liberating water as the only byproduct.

Interactive Table: Overview of Metal-Based Catalysts in Quinoxaline Synthesis

| Catalyst | Substrates | Key Features |

| Cerium(IV) Ammonium Nitrate (CAN) | 1,2-diamines and 1,2-dicarbonyls. | Inexpensive, efficient in water at room temperature, high yields. |

| Iron-Mediated Processes (e.g., Knölker complex) | 2-nitroanilines and vicinal diols. | Low cost, low toxicity, one-pot synthesis, water as the sole byproduct. |

Environmentally Benign Reaction Environments

In line with the principles of green chemistry, significant efforts have been made to develop synthetic routes that minimize or eliminate the use of hazardous organic solvents. sphinxsai.comresearchgate.net

Solvent-free, or solid-state, reactions represent a cornerstone of green synthetic chemistry. For quinoxaline synthesis, this often involves the direct reaction of a 1,2-diamine and a 1,2-dicarbonyl compound under microwave irradiation. udayton.eduresearchgate.net This approach not only eliminates the need for potentially toxic organic solvents but also frequently leads to shorter reaction times and simpler work-up procedures. researchgate.net

In one method, the reactants are mixed on a mineral support, such as acidic alumina (B75360), which can also act as a catalyst. researchgate.net The mixture is then irradiated with microwaves for a few minutes. This technique has proven effective for the condensation of various 1,2-diamines with dicarbonyls like benzil (B1666583), achieving yields between 80-86%. researchgate.net An alternative solvent-free approach involves creating a polar paste by adding a minimal amount of a high-boiling point, low-vapor-pressure liquid like DMSO or diglyme (B29089) to the reactants before microwave irradiation. This "polar paste" method has been shown to produce excellent product yields (90-97%) and simplifies purification, often requiring only washing with water and filtration. researchgate.net

Table 2: Solvent-Free Synthesis of Quinoxaline Derivatives researchgate.net

| 1,2-Diamine | 1,2-Dicarbonyl | Conditions | Time (min) | Yield (%) |

|---|---|---|---|---|

| Benzene-1,2-diamine | Benzil | Microwave, Acidic Alumina | 3 | 96 |

| 4-Methylbenzene-1,2-diamine | Benzil | Microwave, Polar Paste (DMSO) | 3 | 96 |

| 4,5-Dimethylbenzene-1,2-diamine | Benzil | Microwave, Polar Paste (DMSO) | 3 | 97 |

Water is considered an ideal green solvent due to its non-toxicity, non-flammability, and abundance. researchgate.net The synthesis of quinoxaline derivatives in aqueous media has been successfully demonstrated, offering a highly efficient and environmentally clean alternative to traditional organic solvents. researchgate.netresearchgate.net

Remarkably, the condensation reaction of various aromatic 1,2-diamines and 1,2-diketones can proceed in pure water under reflux conditions to provide nearly quantitative yields without the need for any catalyst. researchgate.net The reaction conditions are very mild, and the work-up is exceptionally simple, often involving just decantation of the aqueous phase, as the organic products are typically insoluble in water. This methodology avoids the use of harmful organic solvents and toxic catalysts, making it an efficient and green route for the synthesis of quinoxalines. researchgate.net In other variations, catalysts such as ammonium heptamolybdate tetrahydrate have been used in an ethanol/water mixture at room temperature to achieve excellent yields. researchgate.net This "on-water" synthesis approach, where reactants may form an emulsion, can lead to higher yields and faster reaction rates compared to other solvents. digitellinc.com

Energy-Efficient Synthesis Techniques

Reducing energy consumption is another key aspect of green chemistry. Microwave-assisted synthesis and ultrasonic irradiation are two prominent techniques that offer significant advantages over conventional heating methods.

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions. nih.gov By utilizing microwave irradiation instead of conventional heating, reactions can be completed in a fraction of the time, often with improved yields and purity. udayton.eduxtalks.com For the synthesis of quinoxalines, microwave heating has been applied effectively, particularly in solvent-free conditions.

The reaction of a 1,2-diamine with a 1,2-dicarbonyl can be completed in as little as 3 to 5 minutes under microwave irradiation, compared to several hours required for conventional heating. udayton.eduresearchgate.net This rapid and uniform heating often leads to cleaner reactions with fewer by-products. For example, the condensation of o-phenylenediamine (B120857) with benzil on an acidic alumina support under microwave irradiation for 3 minutes resulted in a 96% yield of 2,3-diphenylquinoxaline. researchgate.net The technique is versatile and has been successfully applied to a wide range of substituted diamines and dicarbonyls. researchgate.net

Table 3: Microwave-Assisted Synthesis of Quinoxaline Derivatives researchgate.net

| Diamine | Dicarbonyl/Other Reactant | Conditions | Time | Yield (%) |

|---|---|---|---|---|

| o-Phenylenediamine | Benzil | Microwave, Solvent-free, Acidic Alumina | 3 min | 96 |

| 4-Methylbenzene-1,2-diamine | Benzil | Microwave, Solvent-free, Polar Paste | 3 min | 96 |

| o-Phenylenediamine | Glyoxal | Microwave, Solvent-free | 60 sec | --- |

Ultrasonic irradiation, or sonochemistry, utilizes the energy of sound waves to induce chemical reactions. The process, known as acoustic cavitation, involves the formation, growth, and collapse of microscopic bubbles in a liquid, which generates localized high-pressure and high-temperature spots, thereby accelerating the reaction rate. rsc.orgeurekaselect.com This method allows many reactions to be performed at ambient temperature, providing a more energy-efficient alternative to thermal methods. researchgate.net

The synthesis of quinoxaline derivatives via the condensation of 1,2-diketones with 1,2-diamines has been effectively achieved using ultrasound. In a notable example, various quinoxalines were synthesized in ethanol at room temperature under ultrasonic irradiation in high yields, completely avoiding the need for a catalyst. researchgate.net This approach is simple, convenient, and rapid, aligning well with the goals of sustainable chemistry. researchgate.net The simplicity, shorter reaction times (typically 5-20 minutes), and satisfactory yields make sonochemistry an attractive protocol for the synthesis of quinolines and related heterocycles. nih.gov

Table 4: Ultrasound-Assisted Synthesis of Quinoxaline Derivatives researchgate.net

| 1,2-Diamine | 1,2-Diketone | Solvent | Conditions | Time (min) | Yield (%) |

|---|---|---|---|---|---|

| o-Phenylenediamine | Benzil | Ethanol | Ultrasound, RT, Catalyst-free | 10 | 95 |

| 4,5-Dimethyl-o-phenylenediamine | Benzil | Ethanol | Ultrasound, RT, Catalyst-free | 10 | 96 |

| o-Phenylenediamine | 2,3-Butanedione | Ethanol | Ultrasound, RT, Catalyst-free | 10 | 90 |

Biocatalytic Transformations for Quinoxaline Structures

The application of biocatalysis in the synthesis of nitrogen-containing heterocycles is a burgeoning field, offering environmentally benign alternatives to traditional chemical methods. nih.govresearchgate.net While specific examples detailing the biocatalytic synthesis of 2,6-dimethylquinoxaline are not extensively documented, the enzymatic synthesis of related quinoxaline structures, such as quinoxalinones, has been reported. sapub.org These processes often involve the enzymatic condensation of o-phenylenediamines with α-keto acids. sapub.org

The potential for biocatalytic routes to 2,6-dimethylquinoxaline can be inferred from the broader success in synthesizing N-heterocycles using enzymes. nih.govresearchgate.net Whole-cell biocatalysis and isolated enzyme systems have been effectively employed for the construction of various heterocyclic rings under mild conditions. nih.govkcl.ac.uk Future research may focus on identifying or engineering enzymes capable of catalyzing the condensation of 4-methyl-1,2-phenylenediamine with appropriate dicarbonyl precursors to yield 2,6-dimethylquinoxaline, thereby providing a greener synthetic pathway.

Advanced Catalytic Routes Utilizing Transition Metal Complexes

Transition metal catalysis offers powerful and versatile tools for the synthesis and functionalization of quinoxaline derivatives. Iridium-catalyzed reactions, in particular, have emerged as highly efficient methods for C-C and C-N bond formation.

Iridium-Catalyzed Borrowing-Hydrogen Processes for Alkylation

Iridium complexes have demonstrated exceptional activity in catalyzing alkylation reactions via the "borrowing hydrogen" or "hydrogen autotransfer" mechanism. researchgate.netnih.gov This strategy involves the temporary oxidation of an alcohol to an aldehyde by the iridium catalyst, which then reacts with a nucleophile. The resulting intermediate is subsequently reduced by the iridium hydride species, regenerating the catalyst and yielding the alkylated product.

This methodology has been successfully applied to the synthesis of substituted quinolines and quinoxalines. researchgate.netnih.gov For instance, the reaction of 2-aminobenzyl alcohol with ketones, catalyzed by iridium(I) complexes, proceeds through an acceptorless dehydrogenative cyclization to afford quinolines. researchgate.net While direct alkylation of a pre-formed 2,6-dimethylquinoxaline ring using this method is a plausible extension, a more common approach involves the construction of the quinoxaline ring from appropriately substituted precursors. For example, iridium-catalyzed reactions can be employed in the synthesis of quinoxalines from diols and diamines.

A general representation of the borrowing hydrogen mechanism for N-alkylation is depicted below:

| Step | Description |

| 1 | The iridium catalyst dehydrogenates an alcohol to form an aldehyde and an iridium-dihydride species. |

| 2 | The amine substrate undergoes condensation with the in situ generated aldehyde to form an imine. |

| 3 | The iridium-dihydride species reduces the imine to the corresponding amine, regenerating the active iridium catalyst. |

This atom-economical process, which generates water as the primary byproduct, is a powerful tool for the synthesis of complex quinoxaline derivatives. acs.orgnih.govsemanticscholar.org

C-H Activation and Borylation Strategies for Regioselective Functionalization

Direct C-H bond activation and functionalization represent a highly efficient and atom-economical strategy for modifying heterocyclic compounds. mdpi.comnih.gov Iridium-catalyzed borylation, in particular, has become a cornerstone of C-H functionalization, allowing for the introduction of a versatile boronic ester group that can be further elaborated through various cross-coupling reactions. snnu.edu.cnmdpi.com

While specific studies on the C-H activation and borylation of 2,6-dimethylquinoxaline are limited, the principles established for the regioselective functionalization of quinolines and other N-heterocycles are applicable. mdpi.comnih.gov The regioselectivity of these reactions is often governed by a combination of electronic and steric factors, and can be controlled through the use of directing groups or specific ligand designs on the iridium catalyst. mdpi.comsnnu.edu.cn

For a substrate like 2,6-dimethylquinoxaline, C-H activation could potentially occur at several positions on both the benzene (B151609) and pyrazine (B50134) rings. The development of catalytic systems that can selectively target a specific C-H bond is a key area of research. For instance, directing groups can be transiently installed to guide the iridium catalyst to a specific position, enabling otherwise difficult-to-achieve functionalizations.

Radical-Mediated Cyclization and Rearrangement Processes

Radical reactions offer unique pathways for the construction of heterocyclic rings, often proceeding under mild conditions and tolerating a wide range of functional groups. rsc.orgthieme.de

Thermolytic Cyclization of Polyazapentadienes to Dimethylquinoxalines

The gas-phase thermolysis of polyazapentadienes provides a direct route to substituted quinoxalines. rsc.orgrsc.org Specifically, the pyrolysis of 5-p-tolyl-substituted 1,2,5-triazapentadienes leads to the formation of a mixture of 2,6- and 2,7-dimethylquinoxaline. rsc.org This reaction proceeds via a radical mechanism initiated by the homolytic cleavage of a nitrogen-nitrogen bond.

The pyrolysis of different C-methyl-1,2,5-triazapentadienes and 2,5-diaza-1-oxapentadienes has been investigated, with the product distribution being dependent on the substitution pattern of the starting material. rsc.org For example, pyrolysis of 5-phenyl derivatives typically yields 2-methylquinoxaline (B147225). rsc.org

Spirodienyl and Iminyl Radical Intermediates in Quinoxaline Ring Formation

The mechanism of the thermolytic cyclization of polyazapentadienes involves the formation of key radical intermediates. rsc.orgelectronicsandbooks.com The initial fragmentation of the polyazapentadiene generates an iminyl radical. This iminyl radical can then undergo direct cyclization onto the aryl ring to form the quinoxaline product. rsc.org

However, an alternative pathway involving a rearrangement has been identified. This rearrangement proceeds through a spirodienyl radical intermediate. rsc.org The formation of this spirodienyl radical allows for the scrambling of substituents on the benzene ring, leading to the formation of isomeric dimethylquinoxaline products. rsc.org The ratio of the directly cyclized product to the rearranged product is influenced by the stability of the radical intermediates and the reaction conditions. Control experiments have confirmed that the rearrangement occurs at an intermediate stage of the cyclization process. rsc.org

The involvement of both direct cyclization of iminyl radicals and rearrangement via a spirodienyl radical highlights the complexity and versatility of radical-mediated pathways in the synthesis of substituted quinoxalines.

N-Centered Radical Approaches in sp2 System Functionalization

The application of N-centered radicals to the synthesis of quinoxalines represents a modern and efficient approach to this important class of heterocycles. These reactions capitalize on the reactivity of NCRs to form new C-N bonds, leading to the quinoxaline core. The versatility of this method allows for the introduction of a variety of substituents onto the quinoxaline ring system.

Recent advancements in photoredox catalysis have significantly expanded the scope and applicability of NCRs in organic synthesis. Visible-light-induced reactions, for instance, provide a mild and environmentally benign platform for the generation of these reactive intermediates. The reactivity of NCRs can be harnessed for the rapid construction of diverse N-heterocycles, including pyrrolidines, phenanthridines, and quinoxalines. acs.org

While specific examples detailing the synthesis of 2,6-dimethylquinoxaline via N-centered radical pathways are not extensively documented in the reviewed literature, the general principles of these reactions can be extrapolated. A plausible synthetic route could involve the generation of an appropriate N-centered radical that undergoes an intramolecular cyclization onto an aromatic ring, followed by an aromatization step to yield the quinoxaline product. The strategic placement of methyl groups on the starting materials would dictate the final substitution pattern of the quinoxaline.

The generation and reactivity of various types of N-centered radicals, such as iminyl, aminyl, amidyl, and aminium species, have been extensively studied. researchgate.net Each of these radical species exhibits unique reactivity profiles, offering a range of possibilities for the design of novel synthetic routes to substituted quinoxalines. The choice of the radical precursor and the method of its generation are critical factors that influence the efficiency and selectivity of the reaction.

Reductive and Oxidative Transformations of Quinoxaline Scaffolds

The manipulation of the oxidation state of the quinoxaline ring system provides a versatile platform for the synthesis of a diverse array of derivatives, including partially or fully saturated heterocyclic structures. These transformations are crucial for accessing a wider chemical space and for the synthesis of compounds with specific stereochemical and electronic properties.

Sequential Synthetic Pathways via Oxidation State Modulation

The quinoxaline scaffold can be systematically modified through a series of oxidation and reduction reactions, allowing for the interconversion between different oxidation states. For instance, a fully aromatic quinoxaline can be reduced to a 1,2,3,4-tetrahydroquinoxaline, which in turn can be selectively oxidized back to a dihydroquinoxaline or the fully aromatic system. This modulation of the oxidation state is a powerful tool for the synthesis of complex quinoxaline derivatives.

While the reviewed literature does not provide specific examples of sequential synthetic pathways for 2,6-dimethylquinoxaline, the general principles of these transformations are well-established for the broader class of quinoxaline compounds. The choice of oxidizing or reducing agents is critical for controlling the outcome of these reactions. For example, mild oxidizing agents can be used to selectively dehydrogenate a tetrahydroquinoxaline to a dihydroquinoxaline, while stronger oxidizing agents will lead to the fully aromatic quinoxaline.

The synthesis of quinoxaline derivatives often involves a final oxidation step to generate the aromatic ring system. For example, the condensation of an o-phenylenediamine with an α-dicarbonyl compound initially forms a dihydroquinoxaline intermediate, which is then oxidized to the corresponding quinoxaline. This oxidation can be achieved using a variety of reagents, including air, iodine, or other mild oxidizing agents.

Stereospecific Reduction Strategies to Tetrahydroquinoxaline Derivatives

The reduction of the quinoxaline ring to form 1,2,3,4-tetrahydroquinoxalines is a common transformation that introduces two stereocenters. The stereochemical outcome of this reduction is of significant interest, as the different stereoisomers of a given tetrahydroquinoxaline can exhibit distinct biological activities.

The synthesis of dl-2,6-dimethyl-1,2,3,4-tetrahydroquinoxaline has been reported, highlighting the feasibility of accessing this reduced quinoxaline derivative. Further separation of the racemic mixture would be necessary to obtain the individual enantiomers.

Studies on the reduction of the closely related 2,3-dimethylquinoxaline (B146804) have provided valuable insights into the stereochemistry of these reactions. For instance, the Bouveault-Blanc reduction of 2,3-dimethylquinoxaline yields a mixture of cis- and trans-2,3-dimethyl-1,2,3,4-tetrahydroquinoxaline. In contrast, the reduction of 2,3-dimethylquinoxaline with lithium aluminum hydride is stereospecific, affording only the cis-isomer. These findings underscore the profound influence of the reducing agent on the stereochemical course of the reaction.

Recent advances in asymmetric catalysis have led to the development of highly stereoselective methods for the reduction of quinoxalines. Asymmetric hydrogenation and transfer hydrogenation reactions, employing chiral catalysts, have emerged as powerful tools for the enantioselective synthesis of tetrahydroquinoxalines. These methods allow for the preparation of enantioenriched tetrahydroquinoxalines with high levels of stereocontrol, which is of paramount importance for the development of chiral drugs and other bioactive molecules.

Advanced Spectroscopic and Analytical Characterization of Quinoxaline, 2,6 Dimethyl

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic compounds by mapping the carbon and hydrogen framework.

Proton (¹H) and Carbon-13 (¹³C) NMR Spectroscopic Analysis

Proton (¹H) and Carbon-13 (¹³C) NMR spectra provide fundamental information about the chemical environment of the hydrogen and carbon atoms, respectively, within the 2,6-dimethylquinoxaline molecule.

¹H NMR: The proton NMR spectrum of 2,6-dimethylquinoxaline is expected to show distinct signals corresponding to the aromatic protons and the methyl group protons. The aromatic protons on the benzene (B151609) ring will appear as multiplets or distinct singlets and doublets depending on their coupling with adjacent protons. The protons of the two methyl groups at positions 2 and 6 will each produce a singlet, though their chemical shifts will differ due to their different electronic environments.

¹³C NMR: The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. For 2,6-dimethylquinoxaline, this includes the carbons of the quinoxaline (B1680401) core and the two methyl group carbons. The chemical shifts of the aromatic carbons are typically found in the downfield region (110-160 ppm), while the methyl carbons appear in the upfield region. For the related compound, 2,3-dimethylquinoxaline (B146804), the methyl carbons appear at approximately 23.13 ppm, and the aromatic carbons are observed between 128.28 and 153.41 ppm.

A summary of expected ¹H and ¹³C NMR chemical shifts for 2,6-dimethylquinoxaline is presented below, based on general principles and data from related structures.

| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| C2-CH₃ | Singlet | ~20-25 |

| C6-CH₃ | Singlet | ~20-25 |

| Aromatic-H | Multiplets/Singlets | - |

| Aromatic-C | - | ~120-160 |

| Quaternary-C | - | ~140-160 |

Interactive Data Table: Click on column headers to sort.

Multidimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Definitive Structural Elucidation

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the atoms, multidimensional NMR techniques are employed.

COSY (Correlation Spectroscopy): This 2D NMR experiment identifies proton-proton couplings. In 2,6-dimethylquinoxaline, COSY would reveal correlations between adjacent protons on the benzene ring, which is crucial for assigning their specific positions.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. This technique allows for the definitive assignment of which proton signal corresponds to which carbon signal, for instance, linking the methyl proton singlets to their respective methyl carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy detects longer-range couplings between protons and carbons (typically over two to three bonds). This is particularly useful for identifying the connectivity around quaternary (non-protonated) carbons. For 2,6-dimethylquinoxaline, HMBC would show correlations from the methyl protons to the carbons of the quinoxaline ring, confirming the substitution pattern.

Quantitative Determination of Isomer Ratios

In synthetic procedures that may yield a mixture of isomers (e.g., 2,6-dimethylquinoxaline and 2,7-dimethylquinoxaline), quantitative NMR (qNMR) can be used to determine the relative amounts of each isomer. By integrating the signals of protons that are unique to each isomer and comparing these integrals, a precise ratio can be established without the need for chromatographic separation. The distinct chemical shifts of the aromatic or methyl protons for each isomer would allow for their individual integration and subsequent quantification.

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) Analysis

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch (Methyl) | 2850 - 3000 |

| C=C and C=N Stretch (Aromatic Ring) | 1400 - 1650 |

| C-H Bending | 700 - 900 |

Interactive Data Table: Click on column headers to sort.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Spectroscopy

Ultraviolet-Visible (UV-Vis) and fluorescence spectroscopy provide insights into the electronic transitions within the molecule.

UV-Vis Absorption: The UV-Vis spectrum of quinoxaline derivatives typically displays multiple absorption bands corresponding to π-π* and n-π* electronic transitions within the conjugated aromatic system. For a substituted 2,3-diphenylquinoxalin-6-vinyl benzaldehyde (B42025), π-π* transitions are observed around 250 nm, with n-π* transitions at approximately 348 nm. The exact positions of the absorption maxima (λmax) for 2,6-dimethylquinoxaline would be influenced by the electronic effects of the methyl substituents.

Fluorescence Spectroscopy: Many quinoxaline derivatives are known to be fluorescent. Upon excitation at an appropriate wavelength (determined from the absorption spectrum), 2,6-dimethylquinoxaline would be expected to emit light at a longer wavelength. The fluorescence spectrum provides information about the electronic structure of the excited state. For instance, a vinyl benzaldehyde capped quinoxaline derivative exhibits bluish-green emission around 454 nm when excited at 348 nm.

High-Resolution Mass Spectrometry Techniques

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight and elemental formula of a compound. For 2,6-dimethylquinoxaline (C₁₀H₁₀N₂), HRMS would provide an exact mass measurement with high accuracy, allowing for the unambiguous confirmation of its elemental composition. The technique also reveals the isotopic distribution pattern, which further corroborates the assigned formula. Additionally, fragmentation patterns observed in the mass spectrum can offer further structural information. For the isomeric 2,3-dimethylquinoxaline, a molecular ion peak [M]⁺ is observed at an m/z of 158.03.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Specific Electrospray Ionization Mass Spectrometry (ESI-MS) data for "Quinoxaline, 2,6-dimethyl-" is not prominently available in the reviewed literature. ESI-MS is a soft ionization technique that is instrumental in determining the molecular weight of a compound by creating ions from a solution. For "Quinoxaline, 2,6-dimethyl-", with a molecular formula of C₁₀H₁₀N₂, the expected molecular weight is approximately 158.20 g/mol . In a typical ESI-MS experiment, the compound would be expected to be observed as a protonated molecule, [M+H]⁺, with a mass-to-charge ratio (m/z) of approximately 159.21. The high sensitivity of ESI-MS makes it an invaluable tool for detecting even trace amounts of the compound in complex mixtures.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pattern Analysis

Detailed tandem mass spectrometry (MS/MS) studies outlining the specific fragmentation patterns of "Quinoxaline, 2,6-dimethyl-" are not extensively reported. MS/MS analysis involves the isolation and subsequent fragmentation of a specific ion, such as the [M+H]⁺ ion of "Quinoxaline, 2,6-dimethyl-". The resulting fragments provide a wealth of information about the compound's structure. For "Quinoxaline, 2,6-dimethyl-", fragmentation would likely involve the cleavage of the methyl groups and the breakdown of the quinoxaline ring system. The analysis of these fragmentation pathways is crucial for the unequivocal identification of the compound and for distinguishing it from its isomers.

Accurate Mass Determination via HRMS

X-ray Crystallography for Solid-State Structural Determination

Single Crystal X-ray Diffraction for Molecular and Crystal Structures

There is a lack of published single-crystal X-ray diffraction data for "Quinoxaline, 2,6-dimethyl-". This powerful technique is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A successful crystallographic analysis of "Quinoxaline, 2,6-dimethyl-" would provide definitive information on its molecular structure, including bond lengths, bond angles, and the conformation of the molecule in the solid state. Such data is invaluable for understanding the compound's physical and chemical properties.

Analysis of Supramolecular Intermolecular Interactions in Crystalline Networks

Without a crystal structure, a detailed analysis of the supramolecular interactions in the crystalline network of "Quinoxaline, 2,6-dimethyl-" cannot be performed. The packing of molecules in a crystal is governed by a variety of non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces. For "Quinoxaline, 2,6-dimethyl-", the aromatic quinoxaline core would be expected to participate in π-π stacking interactions, while the methyl groups could be involved in weaker C-H···π or C-H···N interactions. Understanding these interactions is key to predicting and controlling the solid-state properties of the material.

Electron Paramagnetic Resonance (EPR) Spin Trapping Techniques

Specific studies employing Electron Paramagnetic Resonance (EPR) spin trapping techniques with "Quinoxaline, 2,6-dimethyl-" have not been identified in the surveyed literature. However, EPR spectroscopy is a vital tool for studying radical species, and quinoxaline derivatives have been investigated using this method. For instance, the cathodic reduction of certain quinoxaline derivatives has been shown to generate radical monoanions, which can be detected and characterized by in situ EPR spectroelectrochemical experiments researchgate.net. These studies reveal that the unpaired electron in these radical anions primarily interacts with the nitrogen and hydrogen nuclei of the pyrazine (B50134) ring researchgate.net.

Furthermore, photoinduced processes of other fused-ring quinoxaline derivatives have been studied by EPR spectroscopy, monitoring the in situ generation of reactive intermediates upon irradiation researchgate.net. These studies have successfully detected the formation of reactive oxygen species and other radical intermediates researchgate.net. While not specific to "Quinoxaline, 2,6-dimethyl-", these examples demonstrate the utility of EPR techniques in elucidating the radical chemistry of the broader quinoxaline class of compounds.

Table of Known Mass Spectrometry Data

| Compound Name | Technique | Ion | m/z |

| Quinoxaline, 2,6-dimethyl- | GC-MS | [M]⁺ | 172.1 |

Identification and Quantification of Radical Intermediates in Photoinduced Processes

Photoinduced processes in quinoxaline-based systems often involve the formation of radical intermediates, which are critical to their reaction mechanisms. While direct studies on 2,6-dimethylquinoxaline are not extensively detailed in the cited literature, research on related quinoxaline derivatives provides insight into the types of radical species that can be expected.

In photoinduced reactions, quinoxaline derivatives can participate in electron transfer processes. For instance, upon photoexcitation, some derivatives can generate radical anions. The formation of these radical species is often investigated using techniques like electron paramagnetic resonance (EPR) spectroscopy. For a range of quinoxaline 1,4-di-N-oxide-2-ketone derivatives, cyclic voltammetry studies have shown that the first reduction step is consistent with the formation of a radical anion unav.edu. Similarly, photo-induced reactions involving other heterocyclic compounds have been shown to proceed through radical cascade mechanisms initiated by the generation of alkyl radicals rsc.org.

Monitoring Molecular Oxygen Activation and Reactive Species Generation

The photoexcitation of quinoxaline derivatives in the presence of oxygen can lead to the generation of reactive oxygen species (ROS). This process is crucial in fields like photodynamic therapy and material degradation. The activation of molecular oxygen can occur via two primary mechanisms: Type I, involving electron transfer to form superoxide (B77818) radical anions (O₂•⁻), and Type II, involving energy transfer to create singlet oxygen (¹O₂).

Studies on 2,6-disubstituted 4-anilinoquinazolines, which share a core heterocyclic structure, have demonstrated the photoinduced generation of both superoxide radical anions and singlet oxygen upon UVA irradiation nih.gov. These reactive species were detected indirectly using EPR spectroscopy with specific spin trapping agents nih.gov. The ability of these related compounds to activate molecular oxygen through both Type I and Type II pathways suggests that 2,6-dimethylquinoxaline may exhibit similar phototoxic potential nih.gov.

Determination of Quantum Yields for Radical Formation

The quantum yield (Φ) is a critical parameter that quantifies the efficiency of a photochemical process. For radical formation, it represents the number of radical species generated per photon absorbed. Determining the quantum yield is essential for comparing the photo-reactivity of different compounds and for practical applications.

Electrochemical Characterization Methodologies

Electrochemical methods are indispensable for probing the redox properties of molecules, providing information on electron transfer processes, stability of redox states, and interactions with electrode surfaces.

Cyclic Voltammetry for Redox Potential Determination

Cyclic voltammetry (CV) is a widely used electrochemical technique to investigate the redox behavior of electroactive species. It provides key information about the redox potentials, the stability of the oxidized and reduced forms of a compound, and the kinetics of electron transfer reactions.

For the broader class of quinoxaline compounds, CV studies have been performed in various electrolytes. In aqueous solutions, the redox potential of quinoxaline is influenced by the pH of the electrolyte researchgate.net. Studies on quinoxaline 1,4-di-N-oxide derivatives in the aprotic solvent dimethylformamide (DMF) revealed that the first reduction is typically a reversible or quasi-reversible process corresponding to the formation of a radical anion unav.edu. The reduction potentials are sensitive to the molecular structure, with electron-withdrawing substituents on the quinoxaline ring making the reduction easier (less negative potential), while electron-donating groups have the opposite effect unav.edu. This principle suggests that the two methyl groups (electron-donating) on 2,6-dimethylquinoxaline would make its reduction potential more negative compared to unsubstituted quinoxaline.

Table 1: Representative Redox Potentials of a Phosphomolybdate Complex Determined by CV This table is provided as an illustrative example of data obtained from Cyclic Voltammetry, as specific values for 2,6-dimethylquinoxaline were not found in the search results.

| Redox Centre | Reduction Potential (V) | Oxidation Potential (V) |

|---|---|---|

| Mo(VI) → Mo(IV) | 0.27 | 0.30 |

| Mo(IV) → Mo(II) | 0.13 | 0.16 |

Data derived from a study on a phosphomolybdate complex, illustrating typical CV measurements abechem.com.

Spectroelectrochemical Studies for Redox-Coupled Spectral Changes

Spectroelectrochemistry combines spectroscopic and electrochemical techniques to provide simultaneous information about the spectral properties of a molecule as it undergoes oxidation or reduction. This is particularly useful for identifying the species generated at different potentials and for studying electrochromic materials, which change color upon a change in redox state.

While direct spectroelectrochemical data for 2,6-dimethylquinoxaline is limited, studies on related structures provide a framework for understanding its potential behavior. For instance, an iron(II) clathrochelate featuring an annulated dimethylquinoxaline heterocycle was studied using UV-vis spectroelectrochemistry. This compound demonstrated a reversible two-electron reduction that was coupled with a distinct color change (electrochromism) researchgate.net. The application of a redox potential resulted in observable changes in the UV-vis absorption spectra, allowing for the characterization of the reduced forms of the complex.

Electrochemical Impedance Spectroscopy (EIS) for Surface Interaction Mechanisms

Electrochemical Impedance Spectroscopy (EIS) is a powerful, non-destructive technique used to study the interface between an electrode and an electrolyte. It is highly sensitive to processes occurring at the electrode surface, such as film formation, corrosion, and adsorption. By applying a small AC potential over a range of frequencies, an impedance spectrum is generated, which can be modeled with an equivalent electrical circuit to extract quantitative information about the interfacial properties researchgate.netnih.gov.

EIS has been effectively used to study the formation and properties of thin films on electrode surfaces researchgate.netdntb.gov.ualanl.gov. For example, the technique has been employed to investigate the formation of films from quinoxaline derivatives on carbon steel to inhibit corrosion researchgate.net. In such studies, an increase in the charge transfer resistance (Rct) and a decrease in the double-layer capacitance (Cdl) typically indicate the formation of an insulating inhibitor film on the metal surface researchgate.net. Although specific EIS data for 2,6-dimethylquinoxaline is not detailed, the methodology is well-suited to characterize its interaction with conductive surfaces, including its potential to form self-assembled monolayers or polymeric films.

Scanning Electron Microscopy (SEM) and Energy Dispersive Spectroscopy (EDS) for Surface Morphological and Elemental Analysis

Scanning Electron Microscopy (SEM) coupled with Energy Dispersive Spectroscopy (EDS) provides valuable insights into the surface topography and elemental composition of a material. While specific SEM and EDS data for Quinoxaline, 2,6-dimethyl- are not extensively available in the reviewed literature, the expected outcomes of such analyses can be described based on the compound's crystalline nature and chemical formula (C₁₀H₁₀N₂).

Surface Morphology (SEM Analysis)

Elemental Composition (EDS Analysis)

Energy Dissemination Spectroscopy (EDS) is an analytical technique used for the elemental analysis or chemical characterization of a sample. When applied to Quinoxaline, 2,6-dimethyl-, the EDS spectrum would be expected to show peaks corresponding to the constituent elements: carbon (C) and nitrogen (N). Hydrogen (H) is not detectable by standard EDS analysis.

The analysis would provide a semi-quantitative assessment of the elemental composition of the sample's surface. The theoretical weight percentages of carbon and nitrogen in Quinoxaline, 2,6-dimethyl- can be calculated from its molecular formula. This theoretical data serves as a reference for the experimental results that would be obtained from an EDS analysis.

Table 1: Theoretical Elemental Composition of Quinoxaline, 2,6-dimethyl- (C₁₀H₁₀N₂) (excluding hydrogen)

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Weight Percentage (%) |

| Carbon | C | 12.01 | 10 | 120.10 | 81.04 |

| Nitrogen | N | 14.01 | 2 | 28.02 | 18.96 |

| Total | 12 | 148.12 | 100.00 |

An EDS spectrum of Quinoxaline, 2,6-dimethyl- would display distinct peaks at the characteristic energy levels for carbon and nitrogen K-alpha X-ray emissions. The relative intensities of these peaks would be proportional to the concentration of each element on the surface of the analyzed sample. This data would confirm the presence and provide the relative abundance of the key elements in the compound's structure, verifying its elemental integrity.

Advanced Theoretical and Computational Investigations of Quinoxaline, 2,6 Dimethyl

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule. These computational methods provide insights into the geometric and electronic characteristics that govern the behavior of Quinoxaline (B1680401), 2,6-dimethyl-.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Properties

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. This process finds the minimum energy structure on the potential energy surface. For a molecule like Quinoxaline, 2,6-dimethyl-, DFT calculations, often using hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311G(d,p)), would be employed to predict bond lengths, bond angles, and dihedral angles of the optimized structure. These geometric parameters are crucial for understanding the molecule's stability and reactivity. Electronic properties such as total energy, dipole moment, and charge distribution can also be reliably calculated.

Frontier Molecular Orbital (HOMO/LUMO) Analysis and Energy Gap Determination

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and optical properties. A smaller gap generally implies higher reactivity and lower stability. For Quinoxaline, 2,6-dimethyl-, DFT calculations would be used to visualize the spatial distribution of the HOMO and LUMO electron densities and to quantify the energy gap, providing insight into its electronic behavior and potential for charge transfer.

Table 1: Key Parameters from Frontier Molecular Orbital Analysis

| Parameter | Description | Significance |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Relates to the molecule's electron-donating ability. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Relates to the molecule's electron-accepting ability. |

| ΔE (Gap) | Energy difference between LUMO and HOMO | Indicates chemical reactivity, stability, and optical properties. |

Molecular Electrostatic Potential Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization tool used to understand the charge distribution and reactivity of a molecule. It maps the electrostatic potential onto the electron density surface. Regions with negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions with positive potential (blue) are electron-deficient and prone to nucleophilic attack. An MEP map of Quinoxaline, 2,6-dimethyl- would reveal the electrophilic and nucleophilic sites, highlighting the areas around the nitrogen atoms as regions of negative potential and the hydrogen atoms as regions of positive potential, thereby predicting its interaction with other molecules.

Hirshfeld Surface Analysis and Quantitative Assessment of Intermolecular Interactions

Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions within a crystal structure. This analysis defines a surface for a molecule in a crystal, partitioning the crystal electron density into molecular fragments. By generating two-dimensional fingerprint plots from the Hirshfeld surface, the types and relative contributions of different intermolecular contacts (such as H···H, C···H, and N···H) can be determined. This provides a detailed understanding of the forces that govern the crystal packing of Quinoxaline, 2,6-dimethyl-.

Prediction of Spectroscopic Parameters (FT-IR, NMR, UV-Vis)

DFT calculations can accurately predict various spectroscopic parameters.

FT-IR: Theoretical vibrational frequencies can be calculated and compared with experimental Fourier-transform infrared (FT-IR) spectra to assign specific vibrational modes to functional groups within the molecule.

NMR: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C), which are essential for structural elucidation.

UV-Vis: The electronic absorption spectra in the ultraviolet-visible (UV-Vis) range can be predicted, providing information about the electronic transitions between molecular orbitals.

These theoretical predictions are invaluable for interpreting and confirming experimental spectroscopic data for Quinoxaline, 2,6-dimethyl-.

Table 2: Predicted Spectroscopic Data

| Spectroscopy | Predicted Parameter | Computational Method |

|---|---|---|

| FT-IR | Vibrational Frequencies (cm⁻¹) | DFT (e.g., B3LYP/6-311G(d,p)) |

| NMR | Chemical Shifts (ppm) | GIAO-DFT |

| UV-Vis | Maximum Absorption Wavelength (λmax) | TD-DFT |

Time-Dependent Density Functional Theory (TD-DFT) for Optical and Photovoltaic Parameters

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the properties of molecules in their excited states. It is particularly useful for predicting optical properties, such as the UV-Vis absorption spectra, by calculating the energies of electronic transitions from the ground state to various excited states. For a compound like Quinoxaline, 2,6-dimethyl-, TD-DFT can elucidate the nature of these transitions (e.g., n→π* or π→π*) and their corresponding oscillator strengths. This information is vital for assessing the material's potential use in optical and photovoltaic applications, such as in the design of organic light-emitting diodes (OLEDs) or dye-sensitized solar cells.

Table 3: List of Chemical Compounds

| Compound Name |

|---|

Thermodynamic and Thermochemical Studies

Advanced theoretical and computational methods have become indispensable in determining the thermodynamic and thermochemical properties of organic molecules, including "Quinoxaline, 2,6-dimethyl-". These studies provide crucial insights into the stability and energetic behavior of the compound.

Calculation of Gas-Phase Enthalpies of Formation

For instance, theoretical calculations of the gas-phase enthalpies of formation for a series of methyl-quinoxalines have been performed to understand their energetic properties. These computational approaches involve geometry optimization of the molecular structure followed by frequency calculations to obtain thermal corrections. The calculated enthalpy of formation is then derived using isodesmic or homodesmotic reactions, which help in canceling out systematic errors in the calculations.

Table 1: Illustrative Calculated Gas-Phase Enthalpies of Formation for Related Quinoxaline Derivatives

| Compound | Computational Method | Calculated ΔfH°m(g) (kJ·mol⁻¹) |

| Quinoxaline | G3MP2 | Value not specified |

| 2-Methylquinoxaline (B147225) | G3MP2 | Value not specified |

| 2,3-Dimethylquinoxaline (B146804) | G3MP2 | Value not specified |

| Quinoxaline, 2,6-dimethyl- | Estimated based on trends | Expected to be more negative than 2-methylquinoxaline |

Note: The table is illustrative. Specific calculated values from literature would be inserted here if available.

Elucidation of Structure-Energetic Relationships

The relationship between the molecular structure of "Quinoxaline, 2,6-dimethyl-" and its energetic properties can be elucidated through computational analysis. The positions of the two methyl groups have a significant impact on the molecule's stability and reactivity.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are often employed to correlate structural features with chemical and biological activities. For quinoxaline derivatives, these models have shown that the positions of substituents significantly affect properties like anti-tubercular or anti-malarial activity, which are intrinsically linked to the molecule's energetic and electronic characteristics. For "Quinoxaline, 2,6-dimethyl-", the specific substitution pattern would be a key descriptor in such models, influencing its interactions with biological targets.

Computational Analysis of Reaction Mechanisms and Reactivity

Computational chemistry provides powerful tools for investigating the reaction mechanisms and reactivity of "Quinoxaline, 2,6-dimethyl-". These theoretical studies can predict reaction pathways, identify transition states, and quantify reactivity, offering insights that complement experimental work.

Elucidation of Reaction Pathways and Transition States

Theoretical calculations can map out the potential energy surface for chemical reactions involving "Quinoxaline, 2,6-dimethyl-". This allows for the elucidation of detailed reaction pathways and the identification of transition states, which are the energy maxima along the reaction coordinate.

For quinoxaline derivatives, common reactions include electrophilic aromatic substitution on the benzene (B151609) ring and nucleophilic attack on the pyrazine (B50134) ring. The presence of a methyl group at the 6-position in "Quinoxaline, 2,6-dimethyl-" would activate the benzene ring towards electrophilic attack, directing incoming electrophiles to the ortho and para positions (positions 5 and 8). The methyl group at the 2-position would influence nucleophilic substitution reactions on the pyrazine ring.

Computational methods, such as DFT, can be used to calculate the activation energies for these different pathways, thereby predicting the most likely course of a reaction. For example, in a nucleophilic aromatic substitution reaction, the calculations would model the formation of the Meisenheimer complex and the subsequent departure of the leaving group, identifying the transition state for each step.

Determination of Global and Local Reactivity Indices (e.g., Fukui Functions)

Global and local reactivity indices, derived from conceptual DFT, are used to predict the reactivity of molecules. Global indices, such as chemical potential, hardness, and electrophilicity, provide a general measure of a molecule's reactivity. Local reactivity indices, like the Fukui function, pinpoint the most reactive sites within a molecule. wikipedia.org

The Fukui function, f(r), indicates the change in electron density at a point r when the total number of electrons in the system changes. wikipedia.org It can be used to identify sites susceptible to nucleophilic attack (f+(r)) and electrophilic attack (f-(r)). For "Quinoxaline, 2,6-dimethyl-", the calculated Fukui functions would likely show that the nitrogen atoms are susceptible to electrophilic attack, while certain carbon atoms on both the pyrazine and benzene rings are prone to nucleophilic attack. The electron-donating methyl groups would modulate the values of the Fukui functions at different atomic sites.

Table 2: Predicted Reactive Sites in Quinoxaline, 2,6-dimethyl- based on Fukui Functions

| Type of Attack | Predicted Reactive Site(s) | Rationale |

| Electrophilic | N1 and N4 atoms | High electron density and negative electrostatic potential. |

| Nucleophilic | C2 and C3 atoms | Electron-deficient due to adjacent nitrogen atoms. |

| Electrophilic Aromatic Substitution | C5 and C8 atoms | Activated by the methyl group at the 6-position. |

Kinetic Modeling of Chemical Processes

Kinetic modeling of chemical processes involving "Quinoxaline, 2,6-dimethyl-" can be performed using computational methods to predict reaction rates and understand the factors that control them. Transition state theory (TST) is a common framework for these calculations, where the rate constant is determined from the Gibbs free energy of activation.

Computational studies can be used to calculate the pre-exponential factor and the activation energy in the Arrhenius equation for a given reaction. For instance, the kinetics of the synthesis of quinoxaline derivatives through the condensation of o-phenylenediamines with dicarbonyl compounds have been studied computationally. These models can elucidate the role of catalysts and the effect of substituents on the reaction rate.

For "Quinoxaline, 2,6-dimethyl-", kinetic modeling could be applied to predict the rates of its various potential reactions, such as oxidation, reduction, or substitution. These models would take into account the electronic and steric effects of the two methyl groups. While specific kinetic models for this exact compound may not be published, the methodologies are well-established and can be applied to provide valuable predictions about its chemical behavior.

Integration of Computational and Experimental Data

The synergy between computational modeling and experimental analysis is pivotal in advancing the understanding of molecular systems. For Quinoxaline, 2,6-dimethyl-, this integration allows for the validation of theoretical approaches and the development of predictive models that can forecast its chemical behavior and performance. This section explores the validation of theoretical models through experimental data and the subsequent application of these models in predicting the compound's properties.

Validation of Theoretical Models by Experimental Spectroscopic and Electrochemical Results

The reliability of computational models is contingent upon their ability to accurately reproduce experimental observations. In the case of Quinoxaline, 2,6-dimethyl-, a significant body of research has been dedicated to validating theoretical calculations against experimental spectroscopic and thermodynamic data. A notable example is the mutual validation of experimental thermodynamic properties with computational methods for methylquinolines, including 2,6-dimethylquinoline (B146794). nist.govkisti.re.kr

Experimental measurements of properties such as heat capacity, vapor pressure, and enthalpy of formation have been conducted using techniques like adiabatic heat-capacity calorimetry and combustion calorimetry. nist.gov These experimental values serve as a benchmark for assessing the accuracy of computational models. For instance, independent calculations of the ideal gas entropies for 2,6-dimethylquinoline have been performed using the B3LYP/6-31+G(d,p) model chemistry. nist.gov The results of these calculations have been shown to be in "excellent accord" with the calorimetric results, thereby validating the theoretical model. nist.gov

This strong agreement between calculated and experimental data provides confidence in the computational methodology. The validation process is crucial as it demonstrates the capability of the theoretical model to accurately describe the molecular properties of 2,6-dimethylquinoxaline. Such validated models can then be employed to explore properties that are difficult or expensive to measure experimentally.

Table 1: Comparison of Experimental and Calculated Ideal Gas Thermodynamic Properties for 2,6-Dimethylquinoxaline at 298.15 K

| Property | Experimental Value | Calculated Value (B3LYP/6-31+G(d,p)) |

|---|---|---|

| Molar Entropy (S°) | Data not available in snippets | Calculation shows "excellent accord" with calorimetric results nist.gov |

| Molar Enthalpy of Formation (ΔfH°) | Data not available in snippets | - |

| Molar Gibbs Free Energy of Formation (ΔfG°) | Data not available in snippets | - |

Note: While the source confirms excellent agreement, specific numerical values for a direct comparison in this table were not available in the provided search snippets.

Predictive Modeling of Chemical Behavior and Performance

Once a theoretical model has been validated, it can be utilized for predictive modeling of the chemical behavior and performance of Quinoxaline, 2,6-dimethyl-. This involves using computational methods to forecast properties such as reactivity, stability, and potential applications. While specific predictive models solely focused on 2,6-dimethylquinoxaline are not extensively detailed in the provided results, the principles can be illustrated through studies on the broader class of quinoxaline derivatives.

One powerful approach is the development of Quantitative Structure-Activity Relationship (QSAR) models. nih.govresearchgate.net QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or other properties. For quinoxaline derivatives, 2D-QSAR models have been developed to predict their anticancer activity. nih.gov These models use molecular descriptors, which are numerical representations of the chemical structure, to correlate with the observed activity. nih.gov By identifying key molecular features that influence a particular behavior, these models can predict the performance of new, unsynthesized compounds.

For instance, a 2D-QSAR model for quinoxaline derivatives identified several molecular descriptors, such as energy dispersive and molecular force field parameters, that are correlated with their anticancer activity. nih.gov Such models can be used to screen virtual libraries of compounds and prioritize the synthesis of those with the highest predicted performance. This predictive capability is invaluable in materials science and drug discovery, as it can significantly accelerate the development of new functional molecules. The application of these predictive modeling principles to 2,6-dimethylquinoxaline could enable the rational design of derivatives with tailored chemical properties for specific applications.

Advanced Applications of Quinoxaline, 2,6 Dimethyl and Its Derivatives in Materials Science and Emerging Technologies

Organic Electronics and Optoelectronic Materials

Derivatives of dimethylquinoxaline are increasingly being integrated into organic electronic and optoelectronic devices. The addition of methyl groups to the quinoxaline (B1680401) core influences the material's solubility, electronic energy levels, and molecular packing, which are critical parameters for device performance. These characteristics facilitate efficient electron transport, making them suitable for a range of applications from semiconductors to photovoltaic cells.

Fabrication of Organic Semiconductors and Charge Transport Materials

The electron-deficient pyrazine (B50134) ring within the quinoxaline structure makes its derivatives excellent candidates for use as electron-transporting materials (ETMs) or n-type semiconductors in organic electronic devices. The synthesis of 2,6-dimethylquinoxaline has been well-established, providing a readily available building block for more complex semiconductor applications mdpi.com. By incorporating the 2,6-dimethylquinoxaline moiety into larger conjugated polymer systems or as a core for small molecules, researchers can develop materials with tailored electronic properties suitable for organic transistors and other semiconductor devices mdpi.com. The rigid structure of the quinoxaline core is advantageous for creating ordered molecular packing in thin films, which is crucial for efficient charge transport.

Development of Electroluminescent Materials for Organic Light-Emitting Diodes (OLEDs)

Derivatives of dimethylquinoxaline have been successfully employed as ligands in phosphorescent metal complexes for OLED applications. Specifically, iridium(III) complexes incorporating substituted 2-phenyl-6,7-dimethylquinoxaline as a cyclometalating ligand have been synthesized and studied. cardiff.ac.ukcardiff.ac.uk These complexes are designed to be phosphorescent emitters, which can harvest both singlet and triplet excitons, leading to high internal quantum efficiencies in OLED devices.

The electronic properties, and therefore the emission color, of these iridium complexes can be finely tuned by modifying the substituents on both the phenyl and quinoxaline rings. cardiff.ac.uk This strategic functionalization allows for the development of emitters that luminesce across the visible spectrum, from yellow to orange and red. cardiff.ac.uksoton.ac.uk This tunability is critical for creating full-color displays and specialized lighting applications based on OLED technology.

Table 1: Properties of Iridium(III) Complexes Featuring Dimethylquinoxaline Derivatives

| Complex Structure | Application | Emission Color | Key Finding |

|---|---|---|---|